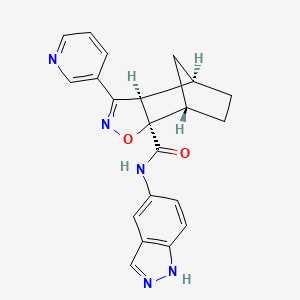
2-O-Sinapoyl makisterone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Sinapoyl makisterone A: is a hybrid compound formed from sinapinic acid and ecdysterone. It is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This compound is derived from the roots of the plant Fibraurea recisa and has shown significant potential in scientific research due to its unique structure and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Sinapoyl makisterone A involves the esterification of sinapinic acid with ecdysterone. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 2-O-Sinapoyl makisterone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield sinapinic acid and ecdysterone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sinapinic acid and ecdysterone.
Aplicaciones Científicas De Investigación
2-O-Sinapoyl makisterone A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hybrid compound synthesis.
Biology: Investigated for its role in inhibiting COX-2, which is involved in inflammatory pathways.
Industry: Potential use in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mecanismo De Acción
2-O-Sinapoyl makisterone A exerts its effects by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The sinapoyl moiety at the C-2 position of the ecdysteroid skeleton plays a crucial role in this selective inhibition . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Comparación Con Compuestos Similares
3-O-Sinapoyl makisterone A: Another sinapinic acid-ecdysterone hybrid with similar COX-2 inhibitory activity.
Methyl sinapate: A derivative of sinapinic acid with less selective COX-2 inhibition.
Makisterone A: The ecdysteroid skeleton without the sinapoyl moiety, showing less COX-2 inhibitory activity.
Uniqueness: 2-O-Sinapoyl makisterone A is unique due to the presence of the sinapoyl moiety at the C-2 position, which enhances its selective inhibition of COX-2 compared to other similar compounds . This structural feature makes it a valuable compound for studying COX-2 inhibition and developing potential anti-inflammatory therapies.
Propiedades
Fórmula molecular |
C39H56O11 |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1 |
Clave InChI |
YZXUMPLPZGHEBG-GPPPMMNLSA-N |
SMILES isomérico |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
SMILES canónico |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
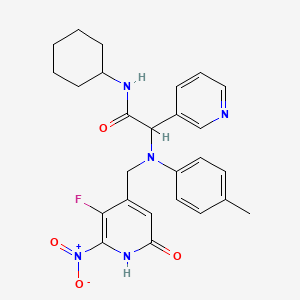
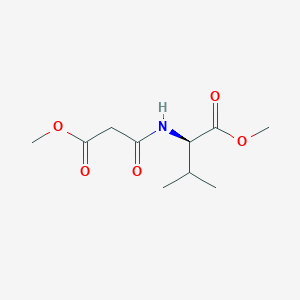
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
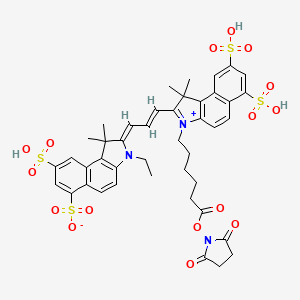
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

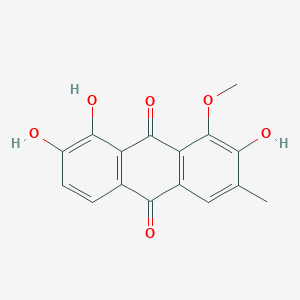
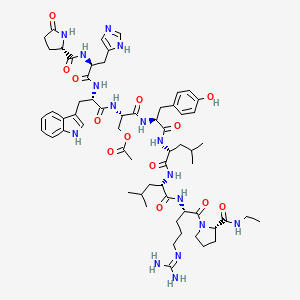
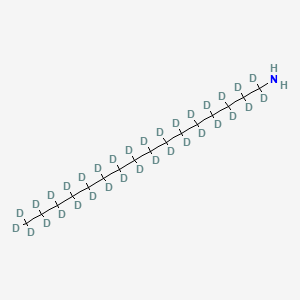
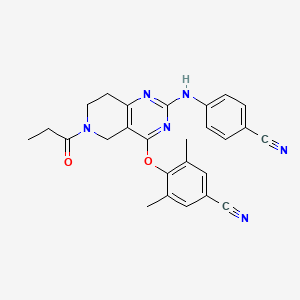
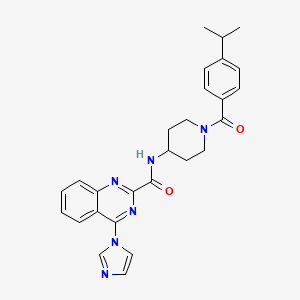
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
